N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-carboxamide
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Overview
Description
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the morpholine derivative under appropriate conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The triazole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-carboxamide
- N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-carboxamide
- N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-5-yl)methyl)morpholine-4-carboxamide
Uniqueness
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)morpholine-4-carboxamide is unique due to the specific positioning of the pyridine and triazole rings, which can influence its chemical reactivity and biological activity. The presence of the morpholine ring also adds to its distinct properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c20-13(18-4-6-21-7-5-18)15-8-11-10-19(17-16-11)12-2-1-3-14-9-12/h1-3,9-10H,4-8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADOLTQNZUIYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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